molecular formula C10H18Cl2N4 B8219861 N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride

N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride

Cat. No.: B8219861
M. Wt: 265.18 g/mol
InChI Key: PLZIVGFZZYAYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride is a compound that features a piperidine ring and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of both piperidine and pyrimidine moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine precursors. One common method involves the reductive amination of a pyrimidine aldehyde with piperidine, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines .

Scientific Research Applications

N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(piperidin-4-yl)methyl]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)pyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-4-11-5-2-9(1)7-13-10-3-6-12-8-14-10;;/h3,6,8-9,11H,1-2,4-5,7H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZIVGFZZYAYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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